![molecular formula C22H28N2O7 B5886586 3,4-dimethoxy-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5886586.png)
3,4-dimethoxy-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide
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Overview
Description
3,4-dimethoxy-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide, commonly known as TEBDMC, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. It belongs to the class of benzimidazole derivatives, which have been found to exhibit a wide range of biological activities, including antitumor, antimicrobial, and antiviral properties.
Mechanism of Action
The mechanism of action of TEBDMC is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and proliferation. In particular, TEBDMC has been found to inhibit the activity of a protein called topoisomerase II, which is involved in DNA replication and repair. By inhibiting this protein, TEBDMC can prevent cancer cells from dividing and proliferating, ultimately leading to their death.
Biochemical and Physiological Effects:
TEBDMC has been shown to have a number of biochemical and physiological effects. In addition to its antitumor and antimicrobial properties, TEBDMC has also been found to have anti-inflammatory and antioxidant effects. It has been shown to reduce the production of inflammatory cytokines and reactive oxygen species, which can contribute to the development of various diseases.
Advantages and Limitations for Lab Experiments
TEBDMC has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has been shown to have a wide range of biological activities. However, TEBDMC also has some limitations. It has a relatively low solubility in water, which can make it difficult to work with in some experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret some experimental results.
Future Directions
There are several potential future directions for research on TEBDMC. One area of interest is the development of new derivatives of TEBDMC that may have improved solubility and/or biological activity. Another area of interest is the use of TEBDMC in combination with other drugs or therapies to enhance its antitumor or antimicrobial effects. Finally, further research is needed to fully understand the mechanism of action of TEBDMC and its potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of TEBDMC involves a multi-step process that starts with the reaction of 3,4-dimethoxyaniline with 3,4,5-triethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with phosgene and further reacted with 2-aminobenzoic acid to yield TEBDMC. The overall yield of this synthesis method is relatively low, but it has been optimized over time to improve the efficiency of the process.
Scientific Research Applications
TEBDMC has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antitumor, antimicrobial, and antiviral properties. In particular, TEBDMC has been shown to inhibit the growth of various cancer cell lines, including breast, liver, and lung cancer cells. It has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 3,4,5-triethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O7/c1-6-28-18-12-15(13-19(29-7-2)20(18)30-8-3)22(25)31-24-21(23)14-9-10-16(26-4)17(11-14)27-5/h9-13H,6-8H2,1-5H3,(H2,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLUSWDESXHYBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)ON=C(C2=CC(=C(C=C2)OC)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)O/N=C(/C2=CC(=C(C=C2)OC)OC)\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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